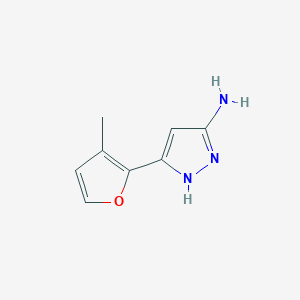
3-(Ethyldisulfanyl)-L-alanylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-[3-(ethyldithio)-L-alanyl]- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[3-(ethyldithio)-L-alanyl]- typically involves the protection of amino and carboxyl groups, followed by the introduction of the ethyldithio group. One common method includes the use of N-(tert-butoxycarbonyl)-L-alanine as a starting material. The ethyldithio group is introduced via a nucleophilic substitution reaction using ethyl disulfide under basic conditions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of Glycine, N-[3-(ethyldithio)-L-alanyl]- may involve large-scale synthesis using automated peptide synthesizers
化学反应分析
Types of Reactions
Glycine, N-[3-(ethyldithio)-L-alanyl]- can undergo various chemical reactions, including:
Oxidation: The ethyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The ethyldithio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Glycine, N-[3-(ethyldithio)-L-alanyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of Glycine, N-[3-(ethyldithio)-L-alanyl]- involves its interaction with various molecular targets and pathways. The ethyldithio group can modulate the reactivity and binding affinity of the compound, influencing its biological activity. For example, it may interact with thiol-containing enzymes or proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
Glycine: The simplest amino acid, lacking the ethyldithio group.
L-Alanine: Another amino acid, structurally similar but without the ethyldithio modification.
Cysteine: Contains a thiol group, similar in reactivity to the ethyldithio group.
Uniqueness
Glycine, N-[3-(ethyldithio)-L-alanyl]- is unique due to the presence of the ethyldithio group, which imparts distinct chemical reactivity and potential biological activity. This modification can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in various research applications.
属性
CAS 编号 |
63695-95-4 |
|---|---|
分子式 |
C7H14N2O3S2 |
分子量 |
238.3 g/mol |
IUPAC 名称 |
2-[[(2R)-2-amino-3-(ethyldisulfanyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3S2/c1-2-13-14-4-5(8)7(12)9-3-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChI 键 |
OHGDCZQFOLDGGR-YFKPBYRVSA-N |
手性 SMILES |
CCSSC[C@@H](C(=O)NCC(=O)O)N |
规范 SMILES |
CCSSCC(C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)



![3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)


